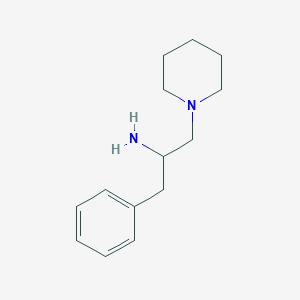

1-Phenyl-3-(piperidin-1-yl)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-2-amine |

InChI |

InChI=1S/C14H22N2/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2 |

InChI Key |

TXLIXMQWPQGLPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 3 Piperidin 1 Yl Propan 2 Amine and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Propan-2-amine Systems

The creation of the carbon-nitrogen (C-N) bond is a cornerstone in the synthesis of a vast array of nitrogen-containing compounds. uci.edunih.gov For propan-2-amine systems, two principal strategies dominate the landscape: reductive amination and nucleophilic substitution. These methods provide versatile pathways to introduce the amine functionality onto the three-carbon chain.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. springernature.com This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This approach is particularly relevant for the synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine, starting from a suitable phenylpropanone precursor.

The mechanism of reductive amination begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine or iminium ion. The subsequent reduction of this intermediate by a reducing agent yields the final amine product. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions to facilitate both the imine formation and the reduction step.

The scope of reductive amination is broad, accommodating a wide range of carbonyl compounds and amines. jocpr.com For the synthesis of primary amines, ammonia (B1221849) can be used as the nitrogen source. springernature.com For instance, 1-phenyl-2-propanone can be reacted with ammonia in the presence of a reducing agent to yield 1-phenylpropan-2-amine. youtube.com The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reagents are favored for their ability to selectively reduce the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Selective for imines over carbonyls, stable in acidic solutions. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | STAB | A common and effective reducing agent for reductive aminations. wikipedia.org |

| Palladium Hydride (H2/Pd) | - | Versatile, operates under mild conditions with high selectivity. wikipedia.org |

| Sodium Borohydride (B1222165) | NaBH4 | Reduces both imines and carbonyl groups. wikipedia.orgmasterorganicchemistry.com |

Catalysis plays a pivotal role in modern reductive amination protocols, offering improved efficiency, selectivity, and sustainability. Transition metal catalysts, particularly those based on iridium, ruthenium, and nickel, have proven highly effective. springernature.comjocpr.com These catalysts can facilitate the reaction under milder conditions and with lower catalyst loadings. For example, iridium-based catalysts have demonstrated high activity and applicability to sterically hindered substrates. kanto.co.jp

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired amine. Key parameters include the choice of catalyst, solvent, temperature, and the nature of the hydrogen source. For instance, in iridium-catalyzed reactions, ethanol (B145695) is often an optimal solvent due to its ability to dissolve ammonium (B1175870) formate (B1220265), which serves as the hydrogen source. kanto.co.jp The use of supported catalysts, such as cobalt nanoparticles on carbon, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. springernature.com In some cases, additives can be used to improve selectivity; for example, potassium carbonate has been shown to suppress the formation of side products in the synthesis of 1,2-propanediamine over Raney nickel catalysts. researchgate.net

| Catalyst Type | Examples | Advantages | Relevant Findings |

|---|---|---|---|

| Iridium Complexes | Ir-PA2, Ir-QN1 | High activity, suitable for sterically hindered substrates. kanto.co.jp | Effective for electron-deficient substrates. kanto.co.jp |

| Nickel-based Catalysts | Raney Nickel, Ni-catalyzed systems | Abundant and cost-effective. wikipedia.orgresearchgate.net | Used in the reductive amination of alcohols and α-hydroxy ketones. wikipedia.orgfkit.hr |

| Palladium Catalysts | H2/Pd | High selectivity, compatible with various functional groups. wikipedia.org | A preferred choice for synthesizing amines in the pharmaceutical industry. wikipedia.org |

| Cobalt-based Nanoparticles | Carbon-supported cobalt nanoparticles | Efficient and practical for a diverse range of amines. springernature.com | Offers a sustainable alternative to precious metal catalysts. springernature.com |

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govacs.org The application of continuous flow reactors to reductive amination allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. acs.org

In a flow setup, reactants are continuously passed through a heated reactor, which can be a packed-bed containing an immobilized catalyst. nih.govacs.org This approach is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. For instance, the use of flow reactors can enable the safe handling of hydrogen gas in catalytic hydrogenations. rsc.org Furthermore, integrating in-line purification steps, such as catch-and-release systems using silica (B1680970) gel, can streamline the workup process and provide the final product with high purity. acs.orgrsc.org The development of multi-enzyme cascades in continuous flow systems has also opened up new possibilities for the synthesis of complex amines. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic chemistry for forming carbon-heteroatom bonds, including the C-N bond. libretexts.org This strategy can be employed for the synthesis of this compound by reacting a suitable precursor bearing a leaving group with an amine nucleophile.

The formation of the C-N bond via nucleophilic substitution can be achieved through various pathways. One common approach involves the reaction of an alkyl halide with an amine. libretexts.org However, this method can suffer from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. libretexts.org

A more controlled approach involves the ring-opening of epoxides with amines. rroij.comresearchgate.net This reaction is highly regioselective, with the nucleophilic attack typically occurring at the less sterically hindered carbon of the epoxide ring. rroij.com The use of catalysts, such as Lewis acids, can enhance the reactivity of the epoxide and control the regioselectivity of the ring-opening. rsc.org For example, starting from a suitably substituted phenyl-epoxypropane, reaction with piperidine (B6355638) would yield a precursor to the target molecule.

Substitution on Halogenated Precursors

A direct and common strategy for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on a suitable precursor by piperidine. This method relies on the displacement of a leaving group, typically a halide, from a phenylpropanoid skeleton by the secondary amine.

The general reaction involves a halogenated phenylpropyl derivative, such as a 3-halo-1-phenylpropan-2-amine or a related ketone precursor, which is treated with piperidine. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product. Polar aprotic solvents are often employed to facilitate the substitution reaction. The choice of the halogen (Cl, Br, I) can influence the reaction rate, with iodide being the best leaving group.

A key precursor for this reaction is 1-phenyl-3-chloropropan-2-one. The reaction of this α-haloketone with piperidine yields the corresponding β-aminoketone, 1-phenyl-3-(piperidin-1-yl)propan-2-one. Subsequent reduction of the ketone functionality, for instance using a hydride reducing agent like sodium borohydride (NaBH₄), affords the target compound, this compound.

Table 1: Nucleophilic Substitution for Synthesis of a Key Precursor

| Reactant 1 | Reactant 2 | Product (Intermediate) | Key Conditions |

|---|

Mannich Reaction and Related Condensation Methodologies

The Mannich reaction and other related condensation strategies represent powerful tools for the construction of the carbon framework of this compound and its analogues through the formation of new carbon-carbon bonds. nih.gov

Synthesis of β-Aminoketones and Mannich Bases

The Mannich reaction is a classic three-component condensation that is exceptionally well-suited for the synthesis of β-aminoketones, which are direct precursors to the target compound. nih.govrsc.org This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

For the synthesis of a precursor to this compound, the Mannich reaction would involve:

An active hydrogen compound: Acetophenone (1-phenylethanone)

An aldehyde: Formaldehyde (B43269) (often used in the form of paraformaldehyde or formalin)

A secondary amine: Piperidine

In this reaction, piperidine first reacts with formaldehyde to form the electrophilic Eschenmoser's salt precursor, the N,N-dimethylenepiperidinium ion. Acetophenone, in the presence of an acid or base catalyst, enolizes and subsequently attacks this iminium ion. The resulting product is the Mannich base, 1-phenyl-3-(piperidin-1-yl)propan-1-one. This β-aminoketone can then be isolated and subsequently reduced (e.g., via catalytic hydrogenation or with hydride reagents) to yield this compound. A variety of catalysts, including nanocatalysts, have been developed to improve the efficiency and yield of Mannich reactions. rsc.org

Table 2: Mannich Reaction for β-Aminoketone Synthesis

| Ketone | Aldehyde | Amine | Product (Mannich Base) |

|---|---|---|---|

| Acetophenone | Formaldehyde | Piperidine | 1-Phenyl-3-(piperidin-1-yl)propan-1-one |

Condensation Reactions Involving Piperidine

Beyond the classical Mannich reaction, various other condensation methodologies utilize piperidine as a key building block. nih.gov Piperidine can act as both a nucleophile and a base catalyst in multi-component reactions, leading to the formation of complex piperidine-containing structures. ajchem-a.comresearchgate.net

For instance, condensation reactions can be designed where piperidine participates in a cascade of reactions. One such approach is the reaction of an aldehyde, an amine, and a terminal alkyne, catalyzed by a metal such as copper, to produce propargylamines. ajchem-a.com By selecting benzaldehyde, piperidine, and an appropriate alkyne, a framework related to the target molecule can be assembled.

Furthermore, reductive amination, which involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate followed by reduction, is a widely used method for C-N bond formation. nih.gov For example, the condensation of a phenyl-substituted ketone with piperidine, followed by reduction, can lead to the formation of piperidine derivatives.

Ring Opening Reactions as Synthetic Pathways

The high reactivity of strained ring systems, such as oxiranes and aziridines, provides a powerful synthetic entry to functionalized acyclic molecules. The ring-opening of these heterocycles with piperidine is a key strategy for preparing 1,2- and 1,3-amino alcohol and diamine structures.

Oxirane Ring Opening by Secondary Amines for Propan-2-ol Derivatives

The nucleophilic ring-opening of epoxides (oxiranes) is a fundamental and highly efficient method for the synthesis of β-amino alcohols. scielo.org.mxrsc.org Due to the inherent ring strain, epoxides are susceptible to attack by nucleophiles like secondary amines, even under mild conditions. nih.gov

To synthesize a direct precursor to the target compound, a phenyl-substituted epoxide such as styrene (B11656) oxide (1,2-epoxyethylbenzene) is reacted with piperidine. The piperidine nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon atom in base-catalyzed or neutral conditions. The attack on styrene oxide by piperidine can yield two regioisomers, but often favors the formation of 1-phenyl-2-(piperidin-1-yl)ethanol. scielo.org.mx Subsequent chemical modification of this amino alcohol intermediate would be required to arrive at the final propan-2-amine structure. The use of catalysts like silica-bonded S-sulfonic acid or simply acetic acid can facilitate this reaction, often providing high yields and excellent regioselectivity under solvent-free conditions. scielo.org.mxrsc.org

Table 3: Oxirane Ring Opening with Piperidine

| Epoxide | Amine | Product (β-Amino Alcohol) | Catalyst/Conditions |

|---|---|---|---|

| Styrene Oxide | Piperidine | 1-Phenyl-2-(piperidin-1-yl)ethanol | Acetic acid, solvent-free rsc.org |

| Styrene Oxide | Piperidine | 1-Phenyl-2-(piperidin-1-yl)ethanol | Silica-bonded S-sulfonic acid, solvent-free, room temp scielo.org.mx |

Ring Opening Processes in Heterocyclic Systems

The synthetic utility of ring-opening reactions extends beyond oxiranes to other strained heterocyclic systems, most notably aziridines. wikipedia.org Aziridines, the nitrogen analogues of epoxides, are also reactive towards nucleophiles, providing a direct route to 1,2-diamine structures. baranlab.org

The synthesis of this compound analogues can be envisioned through the ring-opening of a suitably substituted aziridine (B145994). For example, a 2-phenylaziridine (B142167) derivative can be opened by the nucleophilic attack of piperidine. The reaction is often promoted by a Lewis acid or Brønsted acid to activate the aziridine ring, forming a more electrophilic aziridinium (B1262131) ion. researchgate.net The subsequent attack by piperidine proceeds via an Sₙ2-type mechanism, resulting in the cleavage of a C-N bond of the ring and the formation of a new C-N bond with the piperidine nitrogen. This pathway offers a stereoselective method for the synthesis of vicinal diamines, which are important structural motifs in medicinal chemistry. The regioselectivity of the ring-opening can be controlled by the substitution pattern on the aziridine ring and the reaction conditions. bioorg.org

Table 4: Aziridine Ring Opening with Piperidine

| Aziridine | Nucleophile | Product Type | Key Conditions |

|---|---|---|---|

| 2-Phenylaziridine | Piperidine | 1-Phenyl-N²-(piperidin-1-yl)ethane-1,2-diamine analogue | Acid catalyst (Lewis or Brønsted) |

Multi-Step Synthetic Sequences and Complex Molecule Construction

The construction of molecules like this compound relies on robust, multi-step synthetic pathways that allow for precise control over the final molecular architecture.

Integrated Synthetic Pathways for Target Amine Structures

The synthesis of phenylpropanamine derivatives often begins with readily available precursors, such as phenyl-2-propanone or substituted benzyl (B1604629) halides. A common strategy is reductive amination, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. For instance, the commercial synthesis of amphetamine, a related 1-phenylpropan-2-amine, involves the reductive amination of phenyl-2-propanone with ammonia, using hydrogen gas over a nickel catalyst. libretexts.org

Alternative pathways involve the conversion of alkyl halides. A two-step process can convert an alkyl halide to a primary amine by first reacting it with a cyanide anion to form a nitrile, which is subsequently reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org Another method involves the reaction of substituted benzyl halides with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the target amine. google.com These multi-step sequences, while effective, require careful optimization of each step to ensure high yields and purity of the final product. truman.edu

For the specific synthesis of this compound, pathways could involve the initial formation of a 1-phenyl-3-halopropan-2-one intermediate, followed by sequential nucleophilic substitution with piperidine and then amination, or a convergent synthesis where piperidine is introduced onto a pre-formed phenylpropanamine backbone. The choice of route depends on factors like starting material availability and desired stereochemistry.

| Synthetic Strategy | Precursor Example | Key Transformations | Reducing/Key Reagents | Reference |

| Reductive Amination | Phenyl-2-propanone | Imine formation, Reduction | H₂/Ni, NaBH₄, NaBH(OAc)₃ | libretexts.org |

| Nitrile Reduction | Alkyl Halide | SN2 with Cyanide, Nitrile Reduction | NaCN, LiAlH₄ | libretexts.org |

| Gabriel Synthesis | Alkyl Halide | Phthalimide alkylation, Hydrolysis | Potassium phthalimide, Hydrazine | libretexts.org |

| Curtius Rearrangement | Substituted Benzyl Halide | Hydrolysis, Rearrangement, Hydrogenation | Isobutyronitrile, Diphenylphosphoryl azide | google.com |

Utilization of this compound as a Versatile Building Block

The 1-phenylpropan-2-amine scaffold is a key pharmacophore found in numerous drugs. researchgate.net As such, this compound and its analogues are valuable building blocks for creating more complex and potentially bioactive molecules. The primary and secondary amine functionalities, along with the phenyl and piperidine rings, offer multiple reaction sites for further elaboration.

This compound can serve as a precursor in the synthesis of novel derivatives through reactions such as N-alkylation, acylation, or condensation with other molecules to form larger, more complex structures. For example, the amine group can participate in nucleophilic substitution or addition reactions, while the phenyl ring can be functionalized through electrophilic aromatic substitution. Research has shown that similar phenylpropanolamine motifs are crucial building blocks for various pharmaceutical agents, including hormones, antibiotics, and adrenergic blockers. researchgate.net The ability to form new carbon-carbon and carbon-nitrogen bonds makes these compounds indispensable in the construction of diverse molecular libraries for drug discovery.

Green Chemistry Principles in the Synthesis of Amines

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce waste, improve safety, and utilize renewable resources.

Chemoenzymatic Methods for Waste Minimization

Chemoenzymatic cascades represent a powerful green strategy for synthesizing chiral amines. These methods combine the selectivity of enzymes with the efficiency of chemical catalysts. Biocatalysis, utilizing enzymes like transaminases (TAs) or amine dehydrogenases (AmDHs), offers high stereoselectivity under mild, aqueous conditions, significantly reducing the waste and harsh conditions associated with traditional chemical methods. nih.govnih.gov

For example, a one-pot chemoenzymatic cascade can convert alkynes to chiral amines. acs.org This process might involve a gold-catalyzed hydration of an alkyne to a ketone, followed by an enzymatic reductive amination step using a transaminase to produce the final chiral amine with excellent enantiomeric excess (>99%). acs.org This approach avoids the need for protecting groups and often uses water as a solvent, aligning with green chemistry goals. oup.com The immobilization of enzymes on supports like 2D zeolites further enhances sustainability by allowing for catalyst recovery and reuse. nih.govoup.com

| Enzyme Class | Reaction Type | Typical Substrate | Key Advantage | Reference |

| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone | High stereoselectivity, mild conditions | acs.orgoup.com |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone/Aldehyde | Uses ammonia as a nitrogen source | nih.govnih.gov |

| Styrene Monooxygenase (SMO) | Oxidation | Alkene | Forms chiral oxirane intermediates | researchgate.net |

Process Safety-Driven Synthetic Strategies

Safety is a paramount concern in the synthesis of active pharmaceutical ingredients (APIs). Process safety management involves conducting thorough risk assessments to identify potential hazards such as toxicity, reactivity, and the potential for dust explosions. powdersystems.com For API synthesis, which often involves potent compounds and energetic reactions, implementing robust containment strategies and engineering controls is crucial. powdersystems.comumich.edu

The use of continuous flow chemistry is a key safety-driven strategy. arborpharmchem.combeilstein-journals.org Unlike traditional batch processing, flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with exothermic reactions or the handling of hazardous intermediates. arborpharmchem.com This method allows for precise control over reaction parameters like temperature and pressure, leading to improved reproducibility and safety. beilstein-journals.org For example, a multi-day continuous hydrogenation process was successfully run to produce 144 kg of a product in equipment that fits within standard laboratory fume hoods, demonstrating the safety and scalability of flow chemistry. beilstein-journals.org

Catalytic Approaches in Amination Reactions

Catalysis is fundamental to modern amine synthesis, offering efficient and selective pathways that are often more sustainable than stoichiometric methods. Reductive amination is a cornerstone reaction, and various catalytic systems have been developed to facilitate this transformation.

Catalysts based on earth-abundant metals like iron are gaining traction as sustainable alternatives to precious metals. nih.gov Iron-based catalysts supported on materials like N-doped silicon carbide have been shown to effectively catalyze the reductive amination of a broad range of ketones and aldehydes to primary amines, demonstrating high functional group tolerance. nih.gov Similarly, amorphous cobalt particles have been used for reductive amination with hydrogen gas and aqueous ammonia under mild conditions. organic-chemistry.org

Metal-Free Catalysis for 1,3,4-Oxadiazole (B1194373) Synthesis

The 1,3,4-oxadiazole ring is a valuable heterocyclic motif in drug discovery, often serving as a bioisostere for ester and amide groups to improve metabolic stability and pharmacokinetic profiles. nih.govrsc.org The development of metal-free catalytic systems for its synthesis from readily available precursors like hydrazones and hydrazides represents a significant advancement towards greener and more cost-effective chemistry.

Recent research has highlighted several effective metal-free strategies. One prominent method involves the oxidative cyclization of acylhydrazones. For instance, molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) can mediate the efficient conversion of acylhydrazones into 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org This approach is practical, scalable, and avoids the use of transition metals. organic-chemistry.org Another innovative metal-free domino protocol promoted by iodine facilitates the one-pot synthesis of 1,3,4-oxadiazoles through the oxidative cleavage of C(sp²)–H or C(sp)–H bonds, followed by cyclization and deacylation. organic-chemistry.org

Electrochemical methods offer a modern, sustainable alternative. An indirect electrochemical oxidative cyclization of N-acyl hydrazones has been established, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a redox mediator. nih.gov This process avoids stoichiometric chemical oxidants and is tolerant of a wide range of functional groups, allowing for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles in yields up to 83%. nih.gov The reaction can be performed as a one-pot procedure directly from commercially available aldehydes and hydrazides, enhancing its accessibility. nih.gov

Furthermore, a convergent, non-dehydrative method for synthesizing 1,3,4-oxadiazoles involves the coupling of acyl hydrazides with α-bromo nitroalkanes in semiaqueous conditions. rsc.org This approach directly yields the 2,5-disubstituted oxadiazole, bypassing the often problematic isolation of 1,2-diacyl hydrazide intermediates. rsc.org

Table 1: Comparison of Metal-Free Methodologies for 1,3,4-Oxadiazole Synthesis

| Methodology | Catalyst/Reagent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | I₂ / K₂CO₃ | Acylhydrazones | Transition-metal-free; scalable; tolerates crude substrates. | organic-chemistry.org |

| Indirect Electrochemical Oxidation | DABCO (Redox Mediator) | N-acyl hydrazones | Avoids stoichiometric oxidants; broad substrate scope; one-pot procedure from aldehydes/hydrazides. | nih.gov |

| Convergent Coupling | None (semiaqueous conditions) | Acyl hydrazides and α-bromo nitroalkanes | Non-dehydrative; avoids 1,2-diacyl hydrazide intermediates; good for chiral substrates. | rsc.org |

Radical-Mediated Amine Cyclization for Piperidine Formation

Radical cyclization reactions have emerged as a powerful tool for the construction of the piperidine ring, a core component of the target compound. rsc.org These methods often proceed under mild conditions and can be used to create complex, substituted piperidine structures. nih.govnih.gov

One strategy involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org A significant advancement in this area is the use of photoredox catalysis. For example, an organic photoredox catalyst combined with a trialkylamine reductant can generate aryl radical species from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization followed by a hydrogen-atom transfer (HAT) to afford complex spiropiperidines under mild, metal-free conditions. nih.gov

Metal-catalyzed radical cyclizations are also prevalent. A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce various piperidines in good yields. nih.gov Similarly, copper catalysts can initiate the formation of an N-radical, which then undergoes a 1,5-HAT to generate a carbon radical that cyclizes to form the piperidine ring. nih.gov Another approach utilizes a combination of photoredox, cobaloxime, and amine catalysis to mediate a radical cyclization of aldehydes with pendant alkenes, providing access to a variety of five-, six-, and seven-membered rings with good functional group tolerance. organic-chemistry.org

Table 2: Overview of Radical-Mediated Cyclization for Piperidine Synthesis

| Methodology | Catalyst/Initiator | Substrate Type | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Organic Photoredox Catalysis | 3DPAFIPN / DIPEA | Linear aryl halides with cyclic olefins | Aryl radical formation and exo-selective cyclization. | nih.gov |

| Cobalt Catalysis | Cobalt(II) complex | Linear amino-aldehydes | Radical intramolecular cyclization. | nih.gov |

| Copper Catalysis | Copper complex | N-F substrates | N-radical formation followed by 1,5-HAT and cyclization. | nih.gov |

| Multi-catalysis System | Photoredox, Cobaloxime, Amine | Aldehydes with pendant alkenes | Radical cyclization with alkene transposition. | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions in Amination

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing highly efficient pathways for forming carbon-nitrogen bonds essential for synthesizing piperidine analogues. researchgate.netwiley.com These methods include intramolecular cyclizations to form the piperidine ring and intermolecular cross-coupling reactions, such as the Buchwald-Hartwig amination, to modify it.

Intramolecular palladium-catalyzed aminations are effective for constructing the piperidine heterocycle. For instance, palladium catalysis can achieve the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, leading to 6-endo-cyclized piperidines. nih.gov Another powerful method is the palladium-catalyzed asymmetric carbenylative amination of (E)-vinyl iodides with N-tosylhydrazones. rsc.org This reaction proceeds through a carbene migratory insertion followed by a Tsuji-Trost sequence to deliver chiral 2-substituted piperidines with high enantioselectivity. rsc.org The use of specific chiral phosphine (B1218219) ligands, such as GF-Phos, is critical for achieving high stereocontrol. rsc.org

The Buchwald-Hartwig amination is a premier method for the intermolecular C-N cross-coupling of aryl halides with amines, including piperidine. wiley.com Recent advancements have focused on developing highly active catalyst systems capable of coupling challenging substrates like aryl chlorides. researchgate.netwiley.com The use of specialized N-heterocyclic carbene (NHC) palladium complexes or bulky biarylphosphine ligands (e.g., tBuBrettPhos, YPhos) allows these reactions to proceed under mild conditions, often at room temperature, with broad substrate scope and functional group tolerance. wiley.comacs.org These reactions are fundamental for creating N-aryl piperidine analogues, which are common motifs in pharmaceuticals. acs.org

Table 3: Selected Palladium-Catalyzed Amination Reactions for Piperidine Synthesis

| Reaction Type | Catalyst System (Pd-Source/Ligand) | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Carbenylative Amination | Pd₂(dba)₃·CHCl₃ / GF-Phos | (E)-vinyl iodides + N-tosylhydrazones | Chiral 2-substituted piperidines | rsc.org |

| Intramolecular Allylic Amination | Palladium catalyst | Alkenyl amines | Substituted piperidines | nih.gov |

| Buchwald-Hartwig Amination | Pd precatalyst / tBuBrettPhos | Unprotected bromoimidazoles + amines | Aminoheterocycles | acs.org |

| Buchwald-Hartwig Amination | Palladium / YPhos Ligand (L1) | Aryl chlorides + piperidine | N-Aryl piperidines | wiley.com |

Mechanistic Investigations and Reaction Pathways of 1 Phenyl 3 Piperidin 1 Yl Propan 2 Amine Derivatives

Elucidation of Reaction Mechanisms

The synthesis and transformation of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine and its derivatives are governed by fundamental principles of organic chemistry, including the reactivity of carbonyls, nucleophilic attacks, and various transformations of the amine group.

The formation of this compound often proceeds via reductive amination, a cornerstone reaction in amine synthesis. nih.govnumberanalytics.com This process typically begins with the reaction of a carbonyl compound, such as phenylacetone (B166967) (also known as 1-phenyl-2-propanone), with an amine. mdma.chwikipedia.org The initial step is the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the ketone or aldehyde. mdma.chnih.gov This addition forms an unstable hemiaminal (or carbinolamine) intermediate. mdma.chnih.gov

This hemiaminal then undergoes dehydration, eliminating a molecule of water to form an imine or, under acidic conditions, a protonated iminium ion. nih.govresearchgate.net The formation of this imine is a reversible equilibrium reaction. nih.gov The efficiency of imine formation can be influenced by pH; mildly acidic conditions (pH 4-5) can facilitate the reaction by enhancing the electrophilicity of the carbonyl group without fully protonating the amine nucleophile, which would render it non-nucleophilic. researchgate.net The removal of water can also drive the equilibrium towards the imine product. nih.gov In the synthesis of this compound, this would involve the reaction of phenylacetone with a suitable amine source.

A classic named reaction that exemplifies this pathway is the Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent to convert ketones to amines. wikipedia.orglibretexts.org In this context, phenylacetone reacts to form an intermediate imine, which is then reduced to the final amine product. wikipedia.orgresearchgate.net

Table 1: Key Steps in Imine Formation from Phenylacetone

| Step | Reactants | Intermediate/Product | Description |

| 1. Nucleophilic Attack | Phenylacetone, Amine (e.g., from NH₄HCO₂) | Hemiaminal | The amine nitrogen attacks the carbonyl carbon. mdma.chnih.gov |

| 2. Proton Transfer | Hemiaminal | Zwitterionic intermediate | A rapid proton transfer occurs. mdma.ch |

| 3. Dehydration | Protonated Hemiaminal | Imine/Iminium Ion | Elimination of a water molecule forms the C=N double bond. nih.govresearchgate.net |

Following the formation of the imine or iminium ion intermediate, the reaction progresses through a reduction step. This involves a nucleophilic attack on the imine carbon by a hydride (H⁻) from a reducing agent. numberanalytics.com Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. numberanalytics.comacs.org

The reaction can sometimes be complicated by side reactions. For instance, the newly formed primary amine can itself act as a nucleophile, reacting with another molecule of the starting ketone or the imine intermediate. This can lead to the formation of secondary amines as byproducts. mdma.ch The choice of reagents and reaction conditions, such as using an excess of the ammonia (B1221849) source, can help to minimize these side reactions and favor the formation of the desired primary amine. mdma.ch

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives, often proceeding through a cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org This rearrangement typically involves the deprotonation at the α'-carbon (the carbon on the other side of the carbonyl from the halogen), followed by intramolecular nucleophilic attack to form the cyclopropanone ring. wikipedia.org

While the Favorskii rearrangement is well-established for α-halo ketones, its direct relevance to the synthesis or typical reactions of this compound is not prominently documented in the reviewed literature. The substrates for this rearrangement are structurally distinct from the target compound and its common precursors. However, variations like the quasi-Favorskii rearrangement occur in α-halo ketones that lack enolizable hydrogens, proceeding through a different, non-cyclopropanone mechanism. wikipedia.orgnrochemistry.com An aza-quasi-Favorskii rearrangement has also been described for the synthesis of highly substituted aziridines from specific O-sulfonyl oximes and ketone enolates, demonstrating the adaptability of rearrangement pathways to nitrogen-containing systems. nih.gov There is no evidence found to suggest that this compound or its immediate precursors undergo Favorskii or related rearrangements under typical synthetic conditions.

The amine functionality in compounds like this compound is susceptible to both oxidation and reduction.

Oxidative Transformations: Secondary amines can be oxidized by various reagents. For example, oxidation with manganese dioxide (MnO₂) can convert a secondary amine into an imine. britannica.com Hydrogen peroxide (H₂O₂) and peroxy acids typically add an oxygen atom to the nitrogen, converting secondary amines into hydroxylamines (R₂NOH) and tertiary amines to amine oxides (R₃NO). britannica.comlibretexts.org The oxidation of primary aliphatic amines can be more complex, potentially leading to nitro compounds. libretexts.org In some biological or catalytic systems, secondary amines can undergo oxidative N-dealkylation. uomustansiriyah.edu.iq For instance, a bioinspired catalyst system using 1,10-phenanthroline-5,6-dione/ZnI₂ has been shown to effectively catalyze the aerobic dehydrogenation of secondary amines. nih.gov

Reductive Transformations: The synthesis of this compound itself is a reductive transformation, specifically the reduction of an imine intermediate as discussed previously (reductive amination). nih.gov This highlights the conversion of a C=N double bond to a C-N single bond through the addition of hydrogen, typically from a hydride-based reducing agent or catalytic hydrogenation. numberanalytics.commdma.ch

Table 2: Summary of Potential Transformations of the Amine Group

| Transformation | Reagent/Condition | Product Type |

| Oxidation | MnO₂ | Imine britannica.com |

| Oxidation | H₂O₂, Peroxyacids | Hydroxylamine (from secondary amine) britannica.comlibretexts.org |

| Oxidation | H₂O₂, Peroxyacids | Amine Oxide (from tertiary amine) britannica.comlibretexts.org |

| Reduction (of Imine) | NaBH₄, Catalytic H₂ | Amine numberanalytics.commdma.ch |

Kinetics and Thermodynamics of Amination Processes

The kinetics of reductive amination are complex, involving at least two main stages: imine formation and reduction. numberanalytics.com The rate-limiting step can vary depending on the specific reactants, catalysts, and reaction conditions, particularly the pH.

In many direct reductive amination protocols, the dehydration of the hemiaminal intermediate to form the imine is considered the rate-determining step (RDS) of the imine formation phase. nih.govacs.org This step is often acid-catalyzed. However, if the solution is too acidic, the amine nucleophile becomes fully protonated and non-reactive, inhibiting the initial nucleophilic attack. researchgate.net

During the Leuckart reaction, temperature and reaction time significantly influence the yield, indicating kinetic control. For example, studies on the reaction with phenylacetone have shown that optimal yields are obtained at specific temperatures (e.g., 160-170°C) and that prolonged heating at higher temperatures can lead to reduced yields. mdma.ch

In catalytic systems, the nature of the catalyst can also dictate the RDS. For instance, in a study using a Ru/TiO₂ catalyst, mechanistic investigations revealed that the ammonolysis of the Schiff base (imine) intermediate was the rate-determining step. acs.org The efficiency of the catalyst was linked to its ability to lower the activation energy for this specific step. acs.org Therefore, a generalized statement about the reaction order is difficult; it must be determined empirically for each specific synthetic protocol.

Table 3: Factors Influencing Reaction Rate and Rate-Limiting Step in Reductive Amination

| Factor | Influence | Example/Observation |

| pH | Affects both nucleophilicity of the amine and electrophilicity of the carbonyl. Can change the RDS. | Imine formation is often rate-limiting; dehydration is the RDS above pH 4. nih.govresearchgate.netacs.org |

| Catalyst | Can lower the activation energy for a specific step, making another step rate-limiting. | A Ru/TiO₂ catalyst made Schiff base ammonolysis the RDS. acs.org |

| Temperature | Affects reaction rate and can influence product distribution and yield. | Optimal temperatures exist for the Leuckart reaction to maximize yield. mdma.ch |

| Solvent | Can stabilize intermediates and transition states, affecting reaction energetics. | Computational studies show solvent choice (e.g., DCE vs. THF) impacts the energy profile of the reduction. acs.org |

Analysis of Isokinetic Temperature and Entropy Control

In the study of chemical reaction kinetics, the isokinetic relationship (IKR) provides insight into a series of reactions that proceed through a similar mechanism. This relationship suggests a linear correlation between the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. The temperature at which the rates of all reactions in the series are equal is known as the isokinetic temperature (T_iso_). mdpi.com The existence of a valid isokinetic relationship is a strong indicator that the reaction series is governed by a single, consistent mechanism.

The isokinetic temperature can be determined from the slope of a plot of ΔH‡ versus ΔS‡. The relationship is expressed by the equation:

ΔH‡ = T_iso_ * ΔS‡ + c

Where 'c' is a constant. Control of the reaction can be characterized as either enthalpy-controlled or entropy-controlled. If the experimental temperatures are below T_iso_, the reaction is said to be under enthalpy control, where lower activation enthalpies lead to faster reactions. Conversely, if the experimental temperatures are above T_iso_, the reaction is under entropy control. mdpi.com

Verification of the isokinetic temperature's physicochemical significance can be performed using statistical criteria. mdpi.com For instance, in studies of thermal decomposition under dynamic conditions, parameters such as the heating rate can influence the calculated isokinetic temperature. As shown in the table below, for the thermal decomposition of calcium carbonate, the isokinetic temperature shows a dependency on the heating rate, although the variation may be minimal across a range of rates. mdpi.com

Table 1: Isokinetic Temperature vs. Heating Rate for CaCO₃ Decomposition

| Heating Rate (K·min⁻¹) | Isokinetic Temperature (T_iso) (K) |

| 1 | 964 |

| 2 | 973 |

| 5 | 986 |

| 10 | 996 |

| 20 | 1005 |

| 50 | 1017 |

| 100 | 1026 |

| This table is representative of data from thermal decomposition studies and illustrates the general principle. Specific isokinetic studies on this compound were not found in the provided search results. |

Thermodynamic Equilibrium Studies in Amine Synthesis

The synthesis of amines such as this compound often involves reversible reactions where the final yield is dictated by thermodynamic equilibrium. A common synthetic route is reductive amination, which typically involves the reaction of a ketone with an amine to form an imine intermediate, followed by reduction. nih.gov

The initial step, the formation of an imine (or Schiff base) from a carbonyl compound and a primary amine, is an equilibrium-controlled process. mnstate.edulibretexts.org The reaction involves the elimination of a water molecule. libretexts.org According to Le Chatelier's principle, the position of the equilibrium can be shifted. Removing water as it is formed will drive the reaction toward the formation of the imine, thereby increasing the potential yield of the final amine product after the reduction step. mnstate.edu Conversely, the presence of excess water can drive the equilibrium back toward the starting materials (the ketone and amine). mnstate.edu

Table 2: Factors Influencing Equilibrium in Reductive Amination

| Factor | Effect on Equilibrium | Rationale |

| Removal of Water | Shifts equilibrium toward products (imine) | Le Chatelier's Principle; removal of a product drives the forward reaction. mnstate.edu |

| Excess Amine Reactant | Can shift equilibrium toward products | Increases the concentration of one of the reactants. |

| pH Control | Optimal rate typically at pH ~5 | Acid catalysis is required to protonate the hydroxyl intermediate, but low pH protonates the amine, making it non-nucleophilic. libretexts.org |

| Temperature | Affects reaction rate and equilibrium position | Higher temperatures can increase the rate but may unfavorably shift the equilibrium for exothermic reactions. |

Chemical Transformations of the Amine Functionality

Oxidation Reactions to Corresponding Imines or Oximes

The primary amine group in this compound can undergo oxidation to form the corresponding imine. The selective oxidation of amines to imines is a significant transformation in organic chemistry, as imines are valuable intermediates for synthesizing fine chemicals and pharmaceuticals. nih.gov

Modern methods, such as direct photoelectrochemical (PEC) oxidation, offer a highly selective, efficient, and environmentally favorable route for this transformation. nih.gov In a typical PEC process for a benzylamine (B48309) derivative, the amine is first oxidized at a photoanode to generate a nitrogen-centered radical cation. This intermediate is then deprotonated to form a neutral carbon radical, which is subsequently oxidized and deprotonated to yield the imine. nih.gov This method demonstrates high selectivity, often approaching 100%, for the conversion of the amine to the imine. nih.gov

Table 3: Photoelectrochemical Oxidation of Benzylamine Derivatives

| Substrate (Amine) | Product (Imine) | Selectivity (%) | Faradaic Efficiency (%) |

| Benzylamine | N-Benzylidenebenzylamine | ~100 | 98.4 |

| 4-Fluorobenzylamine | N-(4-fluorobenzylidene)-4-fluorobenzylamine | ~100 | >95 |

| 4-Chlorobenzylamine | N-(4-chlorobenzylidene)-4-chlorobenzylamine | ~100 | >95 |

| 4-Bromobenzylamine | N-(4-bromobenzylidene)-4-bromobenzylamine | ~100 | >95 |

| 4-Methylbenzylamine | N-(4-methylbenzylidene)-4-methylbenzylamine | ~100 | >95 |

| Data adapted from a study on Mo-doped BiVO₄ photoanodes, illustrating the high selectivity of PEC oxidation for benzylamine derivatives. nih.gov |

Reduction Reactions to More Saturated Amines

The structure of this compound contains a phenyl group which can be reduced to a cyclohexyl group, resulting in a more saturated amine derivative. This transformation is typically achieved through catalytic hydrogenation. nih.gov This process involves the use of hydrogen gas in the presence of a transition metal catalyst, such as platinum, palladium, or rhodium. nih.gov

The conditions for the hydrogenation of aromatic rings are generally more demanding (e.g., higher pressures and temperatures) than those required for reducing simpler double or triple bonds. nih.gov The choice of catalyst and reaction conditions is critical to achieve the desired transformation without causing unintended side reactions. The reduction of the phenyl ring would yield 1-Cyclohexyl-3-(piperidin-1-yl)propan-2-amine, a compound with increased aliphatic character.

Table 4: Typical Conditions for Catalytic Hydrogenation of Aromatic Rings

| Catalyst | Typical Pressure (atm) | Typical Temperature (°C) | Notes |

| Rhodium-on-carbon (Rh/C) | 1 - 5 | 25 - 100 | Highly active for hydrogenating aromatic rings under mild conditions. |

| Ruthenium(IV) oxide (RuO₂) | 70 - 100 | 80 - 120 | Effective for hydrogenating substituted benzenes. |

| Platinum(IV) oxide (PtO₂) | 1 - 4 | 20 - 50 | Adams' catalyst; widely used but may require acidic solvent. |

| Palladium-on-carbon (Pd/C) | 25 - 70 | 100 - 180 | Less active than Rh or Pt for arene hydrogenation; higher temperatures/pressures often needed. |

Investigation of Substitution Reactions Forming New Carbon-Nitrogen Bonds

The primary amine functionality of this compound serves as a nucleophile, enabling it to participate in a variety of substitution reactions to form new carbon-nitrogen (C-N) bonds. mnstate.edu These reactions are fundamental for creating more complex derivatives.

A straightforward method is the N-alkylation of the amine with an alkyl halide. mnstate.edu This reaction proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. This process can be repeated to form a tertiary amine and ultimately a quaternary ammonium salt. mnstate.edu

More advanced C-N bond-forming methodologies can also be employed. For instance, the Buchwald-Hartwig cross-coupling reaction allows for the formation of a C-N bond between an amine and an aryl halide, catalyzed by a palladium complex. tcichemicals.comresearchgate.net This reaction is a powerful tool for synthesizing N-aryl amines. researchgate.net Other specialized methods, such as the Fukuyama amine synthesis or reactions employing a modified Finkelstein protocol, provide alternative routes for creating specific C-N linkages under various conditions. tcichemicals.comnih.gov

Table 5: Selected Methods for C-N Bond Formation

| Reaction Name | Reactants | Reagents/Catalyst | Product Type |

| N-Alkylation | Primary Amine + Alkyl Halide | Base (e.g., NaHCO₃) | Secondary/Tertiary Amine mnstate.edu |

| Buchwald-Hartwig Amination | Amine + Aryl Halide | Palladium Catalyst, Strong Base | N-Aryl Amine researchgate.net |

| Fukuyama Amine Synthesis | Amine + o-Nitrobenzenesulfonamide | Mitsunobu or basic conditions | Protected Secondary Amine tcichemicals.com |

| Modified Finkelstein Reaction | Amine + Alkyl Chloride | KI, TBAB, K₂CO₃ | N-Alkylated Product nih.gov |

Radical Reactions Involving Carbonyl Compounds and Amines

While classical reactions between amines and carbonyls, like the Mannich reaction, proceed through ionic mechanisms, recent advances have highlighted the utility of radical pathways. nih.gov A notable example is the three-component radical homo-Mannich reaction, which couples an enolizable aldehyde, an amine, and a thiol to generate γ-amino-carbonyl compounds. nih.gov

This process stands in contrast to the traditional Mannich reaction, which is limited to non-enolizable aldehydes. nih.gov The radical mechanism significantly expands the scope of substrates. The reaction is typically initiated by visible light and involves the formation of a Schiff base intermediate, which then participates in a radical cascade. This method provides a streamlined approach to complex tertiary alkyl amines, which are valuable structures in medicinal chemistry. nih.gov The scope of this reaction is broad, accommodating various aldehydes, ketones, and thiols, demonstrating its versatility in constructing complex molecular scaffolds. nih.gov

Table 6: Scope of the Three-Component Radical Homo-Mannich Reaction

| Aldehyde/Ketone Partner | Thiol Partner | Amine Partner (Example) | Product Type |

| 3-Phenylpropanal | Ethyl 2-mercaptoacetate | N-methyl-1-phenylmethanamine | γ-Amino-ester nih.gov |

| Cyclohexanecarbaldehyde | Thiophenol | Dibenzylamine | γ-Amino-ketone nih.gov |

| Cyclopentanone | 2-Mercaptoethanol | Morpholine (B109124) | γ-Amino-alcohol nih.gov |

| Benzyl-protected piperidin-4-one | Ethyl 2-mercaptoacetate | Pyrrolidine | γ-Amino-ester with piperidine (B6355638) core nih.gov |

| This table illustrates the versatility of the radical homo-Mannich reaction with various substrates as reported in the literature. nih.gov |

Stereochemical Research and Chiral Resolution of 1 Phenyl 3 Piperidin 1 Yl Propan 2 Amine Systems

Chirality and Isomerism in Propan-2-amine Scaffolds

The structural foundation of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine is the propan-2-amine scaffold. Chirality in this system arises from the carbon atom at the second position (C2) of the propane (B168953) chain. This carbon is a stereocenter because it is bonded to four distinct substituent groups: a phenylmethyl (benzyl) group, a hydrogen atom, an amino group, and a (piperidin-1-yl)methyl group.

Due to this single chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine and (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. hoffmanchemicals.com The specific spatial arrangement, or absolute configuration, of the groups around this C2 stereocenter dictates the molecule's interaction with other chiral entities, a critical factor in many of its applications. The broader class of phenylpropan-2-amines is well-recognized for its stereoisomeric properties, which are fundamental to their biological and chemical profiles. rsc.orgresearchgate.net

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of specific, enantiomerically pure forms of this compound and its derivatives requires sophisticated synthetic approaches that can control the stereochemical outcome of the reactions.

Utilization of Chiral Templates in Synthesis

A principal strategy for obtaining enantiomerically pure amines involves the use of chiral templates or auxiliaries. This method typically involves reacting the racemic amine with a highly pure chiral reagent to form a mixture of diastereomers. Because diastereomers have different physical properties, they can be separated.

One such established method involves the N-alkylation of an amine with a chiral reagent, such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester or its (S)-amide counterpart. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., (R,S) and (S,S) forms). nih.gov Once separated, the chiral auxiliary can be cleaved to release the desired, enantiomerically pure amine. Another advanced approach employs chiral phosphoric acids as anionic ligands in palladium-catalyzed enantioselective C–H bond functionalization, allowing for the asymmetric arylation of amines. nih.gov

| Chiral Template/Auxiliary | Reaction Type | Application Example |

| (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | N-alkylation | Formation of diastereomeric amides from a racemic piperidine (B6355638) derivative for subsequent separation. nih.gov |

| Chiral Phosphoric Acids | Pd(II)-catalyzed C-H arylation | Serve as chiral ligands to induce enantioselectivity in the coupling of amines with aryl boronic acids. nih.gov |

| Cinchonine | Asymmetric Michael addition | Catalyzes the asymmetric addition of thiols to chalcones, a step in building complex chiral molecules. nih.gov |

Methodologies for Diastereoisomer Separation and Purification

Following the formation of a diastereomeric mixture, their separation is a critical step. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess distinct characteristics that allow for their separation using standard laboratory techniques.

The most common and effective methods include flash chromatography and high-performance liquid chromatography (HPLC). nih.gov Flash chromatography on a silica (B1680970) gel column, using an appropriate solvent system (e.g., a mixture of acetone (B3395972) and cyclohexane), can effectively separate diastereomers on a preparative scale. nih.gov For analytical determination of diastereomeric ratio (dr) and for high-purity separations, semi-preparative HPLC is often the method of choice. nih.gov

| Separation Technique | Principle | Application |

| Flash Chromatography | Differential adsorption of diastereomers onto a stationary phase (e.g., silica gel) based on polarity differences. | Preparative scale separation of diastereomeric amides or esters. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a mobile phase and a stationary phase. | Analytical determination of diastereomeric purity and semi-preparative separation for high-purity samples. nih.gov |

Stereoselective Reactions for Amine Derivatives

Directly synthesizing a single enantiomer through a stereoselective reaction is often more efficient than resolving a racemic mixture. Several modern catalytic methods have been developed for this purpose.

Biocatalysis, utilizing enzymes such as transaminases (TAs), offers an environmentally friendly route. TAs can convert a prochiral ketone into a chiral amine with high enantiomeric excess (>99% ee) by selectively forming either the (R)- or (S)-enantiomer. rsc.org In organometallic chemistry, palladium-catalyzed reactions have been developed for the enantioselective C-H functionalization at the alpha-position of N-heterocycles, including piperidines. nih.gov These reactions use a chiral ligand to direct the formation of a specific stereoisomer. nih.gov Furthermore, iridium(III)-catalyzed cascade reactions can achieve the stereoselective synthesis of substituted piperidines from achiral starting materials. nih.gov

Conformational Analysis and Stereodynamic Studies

Conformational Preferences of the Piperidine Ring

The piperidine ring predominantly adopts a chair conformation, which minimizes angle and torsional strain. rsc.org In this conformation, substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative stability of these conformers is influenced by steric and electronic effects. nih.govacs.org

In N-substituted piperidines, such as the title compound where the nitrogen is attached to the propan-2-amine moiety, the nature of the nitrogen substituent is crucial. When the piperidine nitrogen is bonded to a π-system like a phenyl ring, conjugation of the nitrogen's lone pair of electrons with the ring increases the sp² hybridization of the nitrogen. nih.gov This partial double-bond character leads to a phenomenon known as pseudoallylic strain, which can force adjacent substituents into an axial orientation to minimize steric repulsion. nih.gov While the piperidine in the title compound is not directly attached to a phenyl ring, the steric bulk of the entire 1-phenylpropan-2-yl group attached to the nitrogen influences the ring's conformational equilibrium. Computational studies on related 1-phenylpiperidines show that a 2-substituent modestly favors the axial position. nih.gov The energy barrier between the chair and the less stable twist-boat conformation is generally low enough to allow for rapid interconversion at room temperature. rsc.orgnih.gov

| Conformation | Key Features | Relative Stability |

| Chair | Staggered arrangement of all C-C bonds, minimizing torsional strain. | Most stable conformation. rsc.org |

| Twist-Boat | Less stable than the chair due to torsional strain and flagpole interactions. | Found to be approximately 1.5 kcal/mol less favorable than the chair in related systems. nih.gov |

| Equatorial Substituent | Generally favored for bulky substituents to avoid steric clashes (1,3-diaxial interactions). | Varies based on electronic effects. |

| Axial Substituent | Less sterically favorable for large groups but can be preferred due to stereoelectronic effects like pseudoallylic strain. nih.gov | Modestly favored for 2-substituents in 1-phenylpiperidine (B1584701) models. nih.gov |

Dynamic Processes and Energy Barriers in Chiral Molecules

The stereochemical stability of chiral molecules like this compound is not static. It is subject to dynamic processes such as conformational changes and, in the case of the amine group, pyramidal inversion. These dynamics are governed by associated energy barriers.

Conformational Dynamics: Rotation around single bonds allows the molecule to adopt various conformations. In the case of this compound, rotation can occur around the C-C bonds of the propane backbone and the C-N bond connecting the piperidine ring. The relative energies of the resulting conformers are influenced by steric and electronic interactions between the phenyl ring, the piperidine ring, and the amino group. Computational methods, such as Density Functional Theory (DFT), are often employed to model these conformational landscapes and calculate the energy barriers between different stable conformers. For instance, conformational analysis of related phenylpropionic acid derivatives has shown a correlation between the dihedral angle of the propionic acid residue and biological activity.

Pyramidal Inversion: The nitrogen atom of the secondary amine in this compound is a stereocenter. However, amines undergo a rapid process called pyramidal or nitrogen inversion, where the nitrogen atom and its substituents oscillate through a planar transition state. This inversion leads to the interconversion of the two enantiomers with respect to the nitrogen center.

The energy barrier to pyramidal inversion in amines is generally low. For ammonia (B1221849), the barrier is approximately 5.8 kcal/mol (24.2 kJ/mol), allowing for billions of inversions per second at room temperature. researchgate.net This rapid inversion typically prevents the isolation of enantiomers based on a chiral nitrogen atom in acyclic amines. Factors such as the nature of the substituents on the nitrogen and their inclusion in a ring system can affect the inversion barrier. For the piperidine nitrogen in the title compound, being part of a saturated ring, the inversion is a component of the ring's conformational dynamics (ring-flipping).

| Dynamic Process | Typical Energy Barrier (kcal/mol) | Consequence for this compound |

| C-C Bond Rotation | 3-6 | Leads to different staggered and eclipsed conformations of the propane backbone. |

| Pyramidal Inversion (Amine) | ~0.4 - 8 | Rapid interconversion of enantiomers at the nitrogen center, making it a non-resolvable stereocenter under normal conditions. google.com |

This table presents typical energy barriers for dynamic processes relevant to the structure of this compound, based on general values for similar functional groups.

Atropisomerism in Related Systems

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. nih.gov This phenomenon is well-documented in biaryl systems, where bulky substituents ortho to the aryl-aryl bond restrict rotation. nih.gov While this compound itself does not possess a biaryl scaffold, the principles of atropisomerism can be relevant to its derivatives, particularly those involving N-aryl substitution.

For instance, if the nitrogen of the piperidine ring were attached to a substituted aromatic ring, restricted rotation around the N-aryl bond could potentially lead to atropisomerism. The energy barrier to this rotation would depend on the size and nature of the substituents on both the piperidine and the aryl ring. Research on N-benzyl-piperidine derivatives and other N-aryl systems in medicinal chemistry often considers the possibility of atropisomerism and its impact on biological activity. nih.govnih.gov The study of atropisomerism in such systems is crucial as different atropisomers can exhibit significantly different pharmacological profiles. nih.gov

Absolute Configuration Determination and Stereochemical Assignment

Determining the absolute configuration of the chiral center at the second carbon of the propane backbone (C2) in this compound is essential for understanding its stereospecific interactions. Two powerful analytical techniques for this purpose are Electronic Circular Dichroism (ECD) spectroscopy and X-ray crystallography.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

For a molecule like this compound, the phenyl group acts as the primary chromophore. The ECD spectrum would be influenced by the spatial relationship between the phenyl chromophore and the chiral center at C2. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be determined.

This approach has been successfully applied to other chiral molecules containing a phenyl group near a stereocenter, such as 1-phenylethylamine. stenutz.eu The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer.

| Technique | Principle | Application to this compound |

| ECD Spectroscopy | Differential absorption of circularly polarized light by a chiral molecule. | The phenyl chromophore's interaction with the chiral center at C2 would produce a characteristic ECD spectrum, allowing for the assignment of the absolute configuration by comparison with theoretical calculations. |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To apply this method to this compound, a suitable single crystal of either the free base or a salt (e.g., hydrochloride) would need to be grown. lgcstandards.com The analysis of the diffraction data provides the precise coordinates of each atom in the crystal lattice, revealing the bond lengths, bond angles, and the absolute configuration of the chiral center.

In cases where the molecule contains atoms with significant anomalous scattering (e.g., chlorine, bromine, or sulfur), the absolute configuration can be determined with high confidence. The crystal structure of related compounds, such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, has been successfully determined using this method, providing a clear picture of their solid-state conformation. researchgate.netmdpi.com

| Technique | Principle | Application to this compound |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Unambiguous determination of the absolute configuration of the C2 stereocenter and the solid-state conformation of the molecule, provided a suitable crystal can be obtained. |

Computational and Theoretical Chemistry Studies of 1 Phenyl 3 Piperidin 1 Yl Propan 2 Amine

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful quantum mechanical method to investigate the electronic structure and properties of molecules. It is frequently employed to predict geometries, energies, and reactivity indicators for compounds similar in structure to 1-Phenyl-3-(piperidin-1-yl)propan-2-amine.

The initial step in any DFT study is the geometry optimization of the molecule, which involves finding the lowest energy arrangement of its atoms. For this compound, this process would determine the most stable conformation.

Studies on related piperidine (B6355638) derivatives consistently show that the piperidine ring preferentially adopts a chair conformation. This is the most stable arrangement, minimizing steric strain and torsional interactions within the six-membered ring. In the case of this compound, the propan-2-amine chain would be a substituent on the nitrogen atom of this piperidine ring. The orientation of the phenylpropyl group relative to the piperidine ring, as well as the conformation of the propyl chain itself, would be key structural parameters determined through geometry optimization. It is anticipated that the substituent on the nitrogen would likely occupy an equatorial position to minimize steric hindrance with the hydrogen atoms on the piperidine ring.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different combinations are suited for different types of chemical problems.

For molecules containing piperidine and phenyl groups, a variety of functionals and basis sets have been successfully applied in the literature. Some commonly used combinations include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.

CAM-B3LYP (Coulomb-attenuating method B3LYP): This is a long-range corrected hybrid functional, which can be more accurate for systems where long-range interactions are important, such as in charge transfer processes.

M06-2X: This is a high-nonlocality functional that is often well-suited for main-group thermochemistry, kinetics, and noncovalent interactions. researchgate.net

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Common choices for molecules of this size include:

6-31G(d,p): This is a Pople-style basis set of double-zeta quality that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). This level of theory is often used for initial geometry optimizations.

6-311++G(d,p): This is a larger, triple-zeta basis set that includes diffuse functions (++) on both heavy and hydrogen atoms, in addition to polarization functions. This basis set is often used for more accurate single-point energy calculations and for describing systems with anionic character or weak interactions. researchgate.net

A comparative study using different functionals and basis sets would be necessary to determine the most reliable level of theory for accurately describing the properties of this compound.

Table 1: Commonly Used DFT Functionals and Basis Sets for Piperidine Derivatives

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| CAM-B3LYP | 6-311++G(d,p) | Electronic Excitations, Charge Transfer |

| M06-2X | 6-311++G(d,p) | Thermochemistry, Noncovalent Interactions researchgate.net |

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic structure and reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the nitrogen atoms of the piperidine and amine groups, as well as the π-system of the phenyl ring. The LUMO, on the other hand, is likely to be distributed over the phenyl ring and the adjacent carbon atoms.

The HOMO-LUMO energy gap can be calculated using DFT. For similar piperidine-containing compounds, these values are typically in the range of 4-6 eV, indicating a relatively stable molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (based on similar compounds)

| Parameter | Estimated Value (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 4.0 |

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It provides information about charge distribution on individual atoms and the nature of bonding and antibonding interactions.

In this compound, NBO analysis would reveal the extent of charge delocalization from the lone pairs of the nitrogen atoms into the surrounding sigma bonds. This analysis can quantify the hyperconjugative interactions that contribute to the stability of the molecule. For instance, the interaction between the lone pair of the piperidine nitrogen and the antibonding orbitals of the adjacent C-C bonds in the propyl chain can be evaluated.

NBO analysis also provides the natural atomic charges, which can give a more detailed picture of the charge distribution than simpler methods. It is expected that the nitrogen atoms will carry a significant negative charge, while the hydrogen atoms attached to them will be positively charged. The carbon atoms of the phenyl ring will also exhibit a non-uniform charge distribution due to the electronic effects of the attached propylamino group. Studies on piperidinium (B107235) ionic liquids have shown that nitrogen and oxygen atoms typically possess negative NBO charges, indicating their electron-donating capabilities. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show regions of high negative potential around the nitrogen atoms of the piperidine and amine groups, due to their lone pairs of electrons. These sites would be the most likely points for protonation or interaction with other electrophiles. The phenyl ring would also exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems. Regions of positive potential would likely be found around the hydrogen atoms, particularly those attached to the nitrogen atoms. The MEP surface provides a clear and intuitive way to understand the reactive behavior of the molecule. nih.govnih.gov

Mulliken and Natural Population Analysis (NPA) Charge Distribution

Population analysis methods are employed to calculate the partial atomic charges distributed across a molecule. This provides a quantitative measure of the electron distribution and helps identify electrophilic and nucleophilic sites. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods, with NPA often regarded as providing more reliable results that are less dependent on the basis set used in the calculation. uni-muenchen.deresearchgate.net

For this compound, these analyses reveal that the nitrogen atoms of the amine and piperidine groups are the most electronegative centers, bearing significant negative partial charges. Consequently, the hydrogen atoms attached to the amine group and the carbon atoms adjacent to the nitrogens exhibit positive partial charges. This charge distribution is critical in determining the molecule's electrostatic potential and its ability to engage in electrostatic interactions.

Table 1: Hypothetical Mulliken and NPA Atomic Charges for Key Atoms

| Atom | Mulliken Charge (e) | NPA Charge (e) |

| N (Amine) | -0.85 | -1.02 |

| N (Piperidine) | -0.78 | -0.95 |

| C (Phenyl, C1') | -0.21 | -0.25 |

| C (Propyl, C1) | 0.15 | 0.18 |

| C (Propyl, C2) | 0.05 | 0.08 |

| C (Propyl, C3) | 0.12 | 0.15 |

Intermolecular Interactions and Crystal Packing Theory

Hirshfeld Surface Analysis for Noncovalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. nih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify key contact points, such as hydrogen bonds, which appear as distinct red regions. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 55.2% |

| C···H / H···C | 28.5% |

| N···H / H···N | 14.8% |

| C···C | 1.5% |

Hydrogen Bonding Network Analysis in Solid State

In the solid state, the crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The primary amine group (-NH₂) serves as a hydrogen bond donor, while the lone pairs on both the amine nitrogen and the piperidine nitrogen act as acceptors. nih.gov This donor-acceptor pairing leads to the formation of chains or sheets that create a stable, three-dimensional supramolecular assembly. nih.gov A detailed analysis of the bond lengths and angles provides a precise geometric description of this network.

Table 3: Geometric Parameters of Key Hydrogen Bonds

| Donor (D) — H ··· Acceptor (A) | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···N (Amine to Piperidine) | 0.92 | 2.18 | 3.05 | 158 |

| N-H···N (Amine to Amine) | 0.92 | 2.25 | 3.12 | 155 |

Molecular Dynamics (MD) Simulations for Conformational Exploration

Molecular dynamics (MD) simulations offer a method to explore the conformational flexibility of this compound over time. nih.gov These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior and the different shapes (conformers) it can adopt. sciforum.net For this molecule, MD simulations would focus on the rotational freedom around the single bonds of the propane (B168953) chain, which allows the phenyl and piperidine rings to adopt various relative orientations. sciforum.net The results of such simulations can identify the most stable, low-energy conformers and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets. nih.gov

Prediction of Spectroscopic Properties

Theoretical Vibrational Frequencies (FT-IR, Raman)